Cyclomethycaine sulfate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

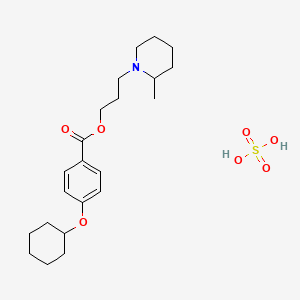

Structure

3D Structure of Parent

Propiedades

Número CAS |

50978-10-4 |

|---|---|

Fórmula molecular |

C22H35NO7S |

Peso molecular |

457.6 g/mol |

Nombre IUPAC |

3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate;sulfuric acid |

InChI |

InChI=1S/C22H33NO3.H2O4S/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20;1-5(2,3)4/h11-14,18,20H,2-10,15-17H2,1H3;(H2,1,2,3,4) |

Clave InChI |

FEBLWCUYHGPGOW-UHFFFAOYSA-N |

SMILES canónico |

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3.OS(=O)(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Cyclomethycaine Sulfate and Voltage-Gated Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclomethycaine (B90308) sulfate (B86663), an ester-type local anesthetic, exerts its therapeutic effect by blocking nerve impulse conduction, a mechanism primarily mediated through its interaction with voltage-gated sodium channels (VGSCs). This technical guide provides a comprehensive overview of the core mechanism of action of cyclomethycaine sulfate on sodium channels. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes the known principles of local anesthetic action on VGSCs and incorporates the available quantitative data for cyclomethycaine. It details the molecular interactions, state-dependent binding, and access pathways to the receptor site within the channel pore. Furthermore, this guide outlines representative experimental protocols for characterizing the effects of local anesthetics on sodium channels and employs visualizations to illustrate key concepts and workflows.

Introduction to this compound and its Target: Voltage-Gated Sodium Channels

Cyclomethycaine is a local anesthetic that has been used for surface anesthesia.[1] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels.[1][2] These channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, such as neurons.[3] By inhibiting the influx of sodium ions through these channels, cyclomethycaine prevents the depolarization of the nerve membrane, thereby blocking the transmission of nerve impulses and resulting in a temporary and reversible loss of sensation.[2]

Voltage-gated sodium channels are composed of a large α-subunit, which forms the ion-conducting pore, and smaller auxiliary β-subunits. The α-subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S5 and S6 segments from each domain line the central pore, while the S4 segments act as voltage sensors.[4]

The Core Mechanism of Action: State-Dependent Blockade

The interaction of local anesthetics, including presumably this compound, with sodium channels is highly dependent on the conformational state of the channel. VGSCs cycle through three primary states:

-

Resting (Closed) State: At the resting membrane potential, the channel is closed and does not conduct sodium ions. Local anesthetics have a relatively low affinity for the channel in this state.[3][5]

-

Open (Activated) State: Upon membrane depolarization, the channel opens, allowing a rapid influx of sodium ions. Local anesthetics exhibit a higher affinity for the open state.[3][5]

-

Inactivated State: Shortly after opening, the channel enters a non-conducting inactivated state. Local anesthetics have the highest affinity for the inactivated state, a key principle of their mechanism known as the "modulated receptor hypothesis."[3][5]

This state-dependent binding leads to "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation. Nerves that are firing at a higher frequency, such as those transmitting pain signals, spend more time in the open and inactivated states, making them more susceptible to blockade by local anesthetics.[4]

Molecular Interactions and Binding Site

Local anesthetics bind to a receptor site located within the inner pore of the sodium channel α-subunit.[5] This binding site is formed by amino acid residues from the S6 transmembrane segments of domains I, III, and IV.[4] Mutagenesis studies with other local anesthetics have identified key residues, particularly phenylalanine and tyrosine residues in the IVS6 segment, as critical for high-affinity binding.[6]

The binding of the local anesthetic molecule within the pore is thought to physically occlude the channel, preventing the passage of sodium ions. Additionally, for ionizable local anesthetics like cyclomethycaine, the positively charged form of the molecule can electrostatically repel sodium ions, further contributing to the block.[7]

Physicochemical Properties and Access to the Binding Site

Cyclomethycaine is an ester-type local anesthetic.[1] Like most local anesthetics, it is a weak base that exists in both a charged (cationic) and uncharged (neutral) form at physiological pH.[8] This equilibrium is crucial for its action:

-

The uncharged form is more lipid-soluble and can readily cross the nerve cell membrane to reach the cytoplasm (axoplasm).[8]

-

The charged form , which predominates in the more acidic intracellular environment, is the primary form that binds to the receptor site within the sodium channel pore.[8][9]

Two primary pathways have been proposed for local anesthetics to reach their binding site:

-

Hydrophilic Pathway: The charged form of the drug can access the binding site from the intracellular side when the channel is in the open state.[10]

-

Hydrophobic Pathway: The uncharged form can partition into the cell membrane and access the binding site laterally through fenestrations in the channel protein.[10][11]

Quantitative Data

Specific quantitative data on the interaction of this compound with sodium channels is sparse. However, one key value has been reported:

| Compound | Target | Assay Type | Parameter | Value | Source |

| Cyclomethycaine | Sodium channel alpha subunits; brain (Types I, II, III) | Not specified | IC50 | 5.70 (-log[M]) | [12] |

Note: An IC50 value of 5.70 in -log[M] format corresponds to a molar concentration of approximately 2.0 µM. This value indicates a potent inhibitory effect on brain sodium channel isoforms.

Experimental Protocols

The following section outlines a representative experimental protocol for characterizing the effects of a local anesthetic like this compound on voltage-gated sodium channels using the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane.

Cell Preparation and Electrophysiology

-

Cell Culture: A cell line stably expressing a specific subtype of voltage-gated sodium channel (e.g., HEK293 cells expressing Nav1.5) is cultured under standard conditions.

-

Cell Plating: Cells are plated onto glass coverslips for electrophysiological recording.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

-

-

Patch-Clamp Recording:

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.

-

The membrane potential is held at a negative potential (e.g., -100 mV) to ensure most channels are in the resting state.

-

Voltage Protocols for Characterizing State-Dependent Block

-

Tonic Block:

-

Sodium currents are elicited by a short depolarizing pulse (e.g., to -10 mV for 20 ms) from a hyperpolarized holding potential (e.g., -120 mV) at a low frequency (e.g., 0.1 Hz).

-

The control current amplitude is measured before the application of this compound.

-

The drug is then perfused, and the reduction in the peak current amplitude at steady-state represents the tonic block (block of the resting state).

-

-

Voltage-Dependence of Inactivation:

-

A series of conditioning pre-pulses of varying voltages (e.g., from -140 mV to -20 mV for 500 ms) are applied, followed by a test pulse to a constant potential (e.g., -10 mV) to measure the fraction of available channels.

-

The resulting data are fitted with a Boltzmann function to determine the half-inactivation voltage (V1/2).

-

The protocol is repeated in the presence of this compound to determine any shift in the V1/2 of inactivation. A leftward shift indicates stabilization of the inactivated state.

-

-

Use-Dependent (Phasic) Block:

-

A train of depolarizing pulses (e.g., to -10 mV for 20 ms) is applied at a higher frequency (e.g., 5 Hz or 10 Hz).

-

The peak current amplitude of each pulse in the train is measured.

-

In the presence of a use-dependent blocker, the current amplitude will progressively decrease with each pulse. The percentage of block at the end of the train is quantified.

-

Visualizations

Signaling Pathway of Sodium Channel Blockade

References

- 1. ahajournals.org [ahajournals.org]

- 2. Access and binding of local anesthetics in the closed sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological properties of two axonal sodium channels, Nav1.2 and Nav1.6, expressed in mouse spinal sensory neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 5. cyclomethycaine [drugcentral.org]

- 6. firsthope.co.in [firsthope.co.in]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cyclomethycaine | C22H33NO3 | CID 10839 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cyclomethycaine Sulfate: A Technical Guide to Its Physicochemical Properties for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Cyclomethycaine (B90308) sulfate (B86663), a local anesthetic. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.

Chemical and Physical Properties

Cyclomethycaine sulfate is the sulfate salt of the local anesthetic agent, Cyclomethycaine. It is important for researchers to be aware that this compound can exist in two primary forms: as a bisulfate salt with a 1:1 ratio of Cyclomethycaine to sulfuric acid, and as a sulfate salt with a 2:1 ratio. This distinction is critical as it affects the molecular weight and other physicochemical parameters.

Below is a summary of the key physicochemical properties of Cyclomethycaine and its salt forms. It is important to note that while some experimental data is available for the free base and the hydrochloride salt, specific experimental values for the sulfate salt are not extensively reported in publicly available literature. Therefore, some of the presented data for the sulfate form are based on computed or predicted values.

Table 1: Physicochemical Properties of Cyclomethycaine and its Salts

| Property | Cyclomethycaine (Free Base) | Cyclomethycaine Hydrochloride | This compound (1:1 Bisulfate) | This compound (2:1) |

| Chemical Structure | 3-(2-methylpiperidin-1-yl)propyl 4-(cyclohexyloxy)benzoate | 3-(2-methylpiperidin-1-yl)propyl 4-(cyclohexyloxy)benzoate hydrochloride | 3-(2-methylpiperidin-1-yl)propyl 4-(cyclohexyloxy)benzoate;sulfuric acid[1] | bis(3-(2-methylpiperidin-1-yl)propyl 4-(cyclohexyloxy)benzoate);sulfuric acid[2] |

| Molecular Formula | C₂₂H₃₃NO₃[3] | C₂₂H₃₄ClNO₃ | C₂₂H₃₅NO₇S[1] | C₄₄H₆₈N₂O₁₀S[2] |

| Molecular Weight | 359.51 g/mol [4] | 395.96 g/mol | 457.58 g/mol [5] | 817.08 g/mol [2] |

| Melting Point | Not available | 178-180 °C[1] | Not available | Not available |

| Solubility in Water | Poorly soluble (predicted) | Slightly >1 g/100 ml | Moderately soluble (predicted) | Moderately soluble (predicted) |

| pKa (basic) | 9.25 (Predicted for the free base) | Not available | Not available | Not available |

| LogP (Octanol/Water) | 6.32 (cLogP, predicted for the free base)[4] | Not available | Not available | Not available |

Experimental Protocols

The determination of the physicochemical properties of active pharmaceutical ingredients (APIs) like this compound is crucial for drug development. Standardized experimental protocols are employed to ensure accuracy and reproducibility.

Melting Point Determination

The melting point is a critical parameter for the identification and purity assessment of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination

Solubility data is essential for formulation development and understanding the drug's behavior in biological fluids.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline at a specific pH) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove the undissolved solid. The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting the ionization state of a drug at different physiological pH values.

Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (for a basic pKa) or a strong base, while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of the titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

LogP Determination

The partition coefficient (LogP) between octanol (B41247) and water is a key indicator of a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated for a period to allow for the partitioning of the drug between the two phases to reach equilibrium.

-

Concentration Measurement: The phases are separated, and the concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Cyclomethycaine, like other local anesthetics, exerts its pharmacological effect by blocking the propagation of action potentials in nerve fibers. This is achieved through its interaction with voltage-gated sodium channels.

The drug molecule, in its charged form, is thought to bind to a specific receptor site within the inner pore of the sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential. Consequently, the nerve impulse is not transmitted, leading to a local anesthetic effect. The affinity of local anesthetics for the sodium channel is state-dependent, with a higher affinity for the open and inactivated states compared to the resting state.

Caption: Mechanism of action of Cyclomethycaine on voltage-gated sodium channels.

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the comprehensive physicochemical characterization of a drug substance like this compound.

Caption: Experimental workflow for the physicochemical characterization of this compound.

This guide provides a foundational understanding of the physicochemical properties of this compound. For specific research applications, it is highly recommended that researchers perform their own experimental determinations to obtain data relevant to their unique conditions and formulations.

References

An In-depth Technical Guide to the Synthesis and Purification of Cyclomethycaine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for cyclomethycaine (B90308) sulfate (B86663), a local anesthetic. The document details the chemical synthesis of the active pharmaceutical ingredient and its conversion to the sulfate salt, supported by experimental protocols and quantitative data. Furthermore, it elucidates the mechanism of action through a diagram of its interaction with voltage-gated sodium channels.

Synthesis of Cyclomethycaine

The synthesis of cyclomethycaine, chemically known as 3-(2-methylpiperidino)propyl p-(cyclohexyloxy)benzoate, is a multi-step process involving the preparation of two key intermediates: p-cyclohexyloxybenzoic acid and 3-(2-methylpiperidino)propanol. These intermediates are then coupled to form the cyclomethycaine base.

Synthesis of Intermediates

1.1.1. p-Cyclohexyloxybenzoic Acid

The synthesis of p-cyclohexyloxybenzoic acid is typically achieved through the Williamson ether synthesis, where the phenoxide of a p-hydroxybenzoate is reacted with a cyclohexyl halide.

1.1.2. 3-(2-Methylpiperidino)propanol

This intermediate is synthesized by the N-alkylation of 2-methylpiperidine (B94953) with 3-chloro-1-propanol.

Final Synthesis of Cyclomethycaine Base

The final step in the synthesis of the cyclomethycaine base involves the esterification of p-cyclohexyloxybenzoic acid with 3-(2-methylpiperidino)propanol. This is often carried out by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the alcohol.

Purification of Cyclomethycaine and Formation of the Sulfate Salt

The crude cyclomethycaine base is typically purified by extraction and can then be converted to its sulfate salt to improve its stability and solubility for pharmaceutical formulations.

Purification of Cyclomethycaine Base

The free base can be purified by dissolving the crude product in a suitable organic solvent and washing with an aqueous basic solution to remove any unreacted p-cyclohexyloxybenzoic acid. The organic layer is then dried and the solvent evaporated.

Formation and Purification of Cyclomethycaine Sulfate

The purified cyclomethycaine base is dissolved in a suitable solvent, such as isopropanol (B130326) or acetone. A stoichiometric amount of sulfuric acid is then added to precipitate the this compound salt. The salt can be further purified by recrystallization from an appropriate solvent system to achieve the desired purity.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and properties of cyclomethycaine and its salts.

| Property | Cyclomethycaine Base | Cyclomethycaine Hydrochloride | This compound |

| Molecular Formula | C₂₂H₃₃NO₃ | C₂₂H₃₄ClNO₃ | (C₂₂H₃₃NO₃)₂·H₂SO₄ |

| Molecular Weight | 359.51 g/mol | 395.97 g/mol | 817.08 g/mol |

| Melting Point | Not reported | ~165-167 °C | Not reported |

| Appearance | Pale yellow glass-like solid or crystalline solid[1] | White crystalline powder | White crystalline powder |

| Solubility in Water | Limited solubility[1] | Soluble | Soluble |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of cyclomethycaine and its sulfate salt based on available literature. Researchers should adapt and optimize these procedures for their specific laboratory conditions.

Synthesis of p-Cyclohexyloxybenzoic Acid

-

To a solution of p-hydroxybenzoic acid in a suitable solvent (e.g., ethanol), add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to form the sodium phenoxide.

-

Add cyclohexyl bromide or iodide and reflux the mixture for several hours.

-

After cooling, the reaction mixture is acidified to precipitate the p-cyclohexyloxybenzoic acid.

-

The precipitate is collected by filtration, washed with water, and dried.

Synthesis of 3-(2-Methylpiperidino)propanol

-

Mix 2-methylpiperidine with 3-chloro-1-propanol, often in the presence of a base to neutralize the formed HCl.

-

Heat the mixture under reflux for several hours.

-

After cooling, the reaction mixture is worked up by extraction to isolate the desired product.

-

The product can be purified by distillation under reduced pressure.

Synthesis of Cyclomethycaine Hydrochloride

-

Dissolve p-cyclohexyloxybenzoic acid in a suitable solvent (e.g., isopropanol).

-

Add thionyl chloride to convert the carboxylic acid to its acyl chloride.

-

In a separate vessel, dissolve 3-(2-methylpiperidino)propanol in a suitable solvent.

-

Slowly add the acyl chloride solution to the alcohol solution and stir for several hours.

-

The resulting cyclomethycaine hydrochloride precipitates and can be collected by filtration.

Conversion to this compound

-

Dissolve the cyclomethycaine free base (obtained by neutralizing the hydrochloride salt) in a suitable organic solvent (e.g., isopropanol or acetone).

-

Slowly add a stoichiometric amount of concentrated sulfuric acid with stirring.

-

The this compound will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a cold solvent, and dried.

-

For further purification, the sulfate salt can be recrystallized from a suitable solvent or solvent mixture.

Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

Cyclomethycaine, like other local anesthetics, exerts its effect by blocking nerve impulses. This is achieved by inhibiting the propagation of action potentials in neurons. The primary target of cyclomethycaine is the voltage-gated sodium channel.

Caption: Mechanism of cyclomethycaine action on voltage-gated sodium channels.

The diagram illustrates that upon depolarization of the neuronal membrane, voltage-gated sodium channels open, allowing an influx of sodium ions, which propagates the nerve impulse. Cyclomethycaine, being lipophilic, can cross the neuronal membrane and bind to a receptor site within the pore of the sodium channel. This binding is thought to involve interactions with specific amino acid residues, such as phenylalanine and tyrosine, which sterically and allosterically blocks the influx of sodium ions. The prevention of sodium ion passage inhibits the depolarization of the nerve membrane, thereby blocking the transmission of the nerve impulse and resulting in local anesthesia.

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Cyclomethycaine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Cyclomethycaine (B90308) sulfate (B86663). It includes detailed experimental protocols and visual representations of its mechanism of action to support research and development activities.

Molecular Structure and Chemical Formula

Cyclomethycaine is a local anesthetic belonging to the benzoate (B1203000) ester class.[1] Its sulfate salt can exist in two common forms, which differ in the stoichiometric ratio of the Cyclomethycaine base to sulfuric acid.

The primary and most frequently cited form is a 2:1 complex.[2][3]

-

Chemical Name: bis(3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate);sulfuric acid[2]

-

CAS Number: 6202-05-7[2]

-

Molecular Formula: C₄₄H₆₈N₂O₁₀S[2]

-

Molecular Weight: 817.1 g/mol [2]

-

SMILES: CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3.CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3.OS(=O)(=O)O[2]

A bisulfate or hydrogen sulfate form also exists as a 1:1 complex.[4][5]

-

Chemical Name: 3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate;sulfuric acid[4]

-

Synonyms: Cyclomethycaine sulphate, cyclomethycaine bisulfate[4]

-

Molecular Weight: 457.6 g/mol [4]

-

SMILES: CC1CCCCN1CCCOC(=O)c2ccc(cc2)OC3CCCCC3.OS(=O)(=O)O[5]

The structural formula of the Cyclomethycaine cation is provided below:

Caption: Molecular Structure of the Cyclomethycaine Cation.

Physicochemical Properties

A summary of the key physicochemical properties of Cyclomethycaine and its salts is presented in the table below.

| Property | Cyclomethycaine (Base) | Cyclomethycaine Hydrochloride | This compound (2:1) | Cyclomethycaine Bisulfate (1:1) |

| Molecular Formula | C₂₂H₃₃NO₃[3][7] | C₂₂H₃₃NO₃·HCl[3][8] | (C₂₂H₃₃NO₃)₂·H₂SO₄[3][8] | C₂₂H₃₅NO₇S[4][6] |

| Molecular Weight ( g/mol ) | 359.50[3][7] | 395.96[3][8] | 817.08[3][8] | 457.582[6] |

| CAS Number | 139-62-8[3][9] | 537-61-1[3] | 6202-05-7[2] | 50978-10-4[4][6] |

| Boiling Point | Not available | Not available | Not available | 486.4°C at 760 mmHg[6] |

| Flash Point | Not available | Not available | Not available | 248°C[6] |

| Solubility in Water | Not readily available | Moderately soluble[8] | Moderately soluble[8] | Not readily available |

| Storage (Solid) | 2-8°C, desiccate[8] | 2-8°C, desiccate[8] | 2-8°C, desiccate[8] | Not readily available |

| Storage (Solution) | -20°C or -80°C[8] | -20°C or -80°C[8] | -20°C or -80°C[8] | Not readily available |

Note: Specific quantitative solubility data in common laboratory solvents is not widely available in public literature. It is recommended to perform solubility tests for specific experimental needs.[8]

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Cyclomethycaine functions as a local anesthetic by blocking the propagation of nerve impulses.[10] This is achieved through the inhibition of voltage-gated sodium channels in the neuronal membrane.[8][10] The blockade of these channels prevents the influx of sodium ions, which is essential for the depolarization phase of an action potential.

Caption: Signaling Pathway of Cyclomethycaine Action.

Experimental Protocols

Synthesis of Cyclomethycaine Hydrochloride

The following protocol is adapted from the literature for the synthesis of p-cyclohexyloxybenzoic acid and its subsequent reaction to form Cyclomethycaine hydrochloride.[11][12]

Part 1: Synthesis of p-Cyclohexyloxybenzoic Acid

-

Dissolve 7.4 g of sodium in 250 cc of isoamyl alcohol.[12]

-

Add 53 g of ethyl p-hydroxybenzoate and heat the mixture to reflux for approximately 15 minutes.[12]

-

Cool the mixture and add 65 g of cyclohexyl bromide, then reflux for about 3 hours.[12]

-

Remove the isoamyl alcohol by vacuum evaporation.[12]

-

Extract the residue with a 10% aqueous sodium hydroxide (B78521) solution to remove unreacted ethyl p-hydroxybenzoate.[12]

-

Hydrolyze the remaining alkali-insoluble residue (ethyl p-cyclohexyloxybenzoate) by refluxing with a 10% sodium hydroxide solution for approximately 3 hours.[12]

-

Acidify the alkaline reaction mixture with hydrochloric acid to precipitate p-cyclohexyloxybenzoic acid.[12]

-

Separate the precipitate by filtration, wash with water, and dry. The expected melting point is 178-180°C.[12]

Part 2: Synthesis of 3-(2'-Methylpiperidino)-propyl p-Cyclohexyloxybenzoate Hydrochloride

-

Dissolve 62 g of p-cyclohexyloxybenzoic acid and 49.5 g of 3-(2'-methylpiperidino)-propyl chloride in 300 cc of dry isopropanol.[12]

-

Reflux the mixture for about 12 hours.[12]

-

Distill off approximately half of the isopropanol.[12]

-

Cool the residual solution to about 0°C to precipitate 3-(2'-methylpiperidino)-propyl p-cyclohexyloxybenzoate hydrochloride as a white crystalline compound.[12]

-

Filter the precipitate, wash with ether, and recrystallize from isopropanol. The expected melting point is approximately 178-180°C.[12]

Preparation of this compound Stock Solutions

This protocol provides a general method for preparing stock solutions of this compound for in vitro experiments.[8]

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (200 proof)

-

Sterile, deionized, and filtered water

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Determine Desired Stock Concentration: A common starting concentration for a stock solution is 10-100 mM.[8]

-

Calculate Required Mass: Use the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Weighing: Accurately weigh the this compound powder using a calibrated analytical balance in a fume hood.

-

Dissolution:

-

Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial containing the powder.

-

Vortex the solution thoroughly to aid dissolution.

-

If necessary, sonicate the solution for a brief period to ensure complete dissolution.

-

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability.[8]

Caption: Experimental Workflow for Stock Solution Preparation.

References

- 1. carewellpharma.in [carewellpharma.in]

- 2. This compound | C44H68N2O10S | CID 94319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclomethycaine [drugfuture.com]

- 4. Cyclomethycaine sulphate | C22H35NO7S | CID 3084954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. guidechem.com [guidechem.com]

- 7. cyclomethycaine [drugcentral.org]

- 8. benchchem.com [benchchem.com]

- 9. medkoo.com [medkoo.com]

- 10. firsthope.co.in [firsthope.co.in]

- 11. Cyclomethycaine CAS#: 139-62-8 [m.chemicalbook.com]

- 12. Cyclomethycaine | 139-62-8 [chemicalbook.com]

A Technical Guide to the Pharmacological Profile of Cyclomethycaine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cyclomethycaine is a local anesthetic belonging to the benzoate (B1203000) ester class, historically utilized for topical and surface anesthesia.[1][2] Approved by the FDA in 1948, it functions by reversibly blocking nerve signal transmission at the site of application.[3][4] Like other local anesthetics, its molecular structure comprises three key components: a lipophilic aromatic group, an intermediate ester linkage, and a hydrophilic tertiary amine group.[5] This structure dictates its physicochemical properties, mechanism of action, and metabolic fate. This guide provides an in-depth analysis of the pharmacological profile of Cyclomethycaine, contextualized with data from other well-studied benzoate esters due to a scarcity of recent quantitative studies on this specific agent.[1][6]

Chemical and Physicochemical Properties

The efficacy, onset, and duration of action of a local anesthetic are intrinsically linked to its physicochemical characteristics. The lipophilic (aromatic) portion facilitates penetration of the nerve membrane, the ester linkage is the site of metabolic hydrolysis, and the hydrophilic (amine) end is crucial for solubility and binding to the sodium channel receptor.[5]

Key properties such as the dissociation constant (pKa) and the octanol-water partition coefficient (logP) are critical determinants of anesthetic activity. The pKa influences the proportion of ionized and un-ionized forms at physiological pH, affecting the speed of onset, while logP, a measure of lipophilicity, is generally correlated with potency.[1]

Table 1: Physicochemical Properties of Cyclomethycaine and Comparative Local Anesthetics

| Property | Cyclomethycaine | Benzocaine (Ester) | Tetracaine (Ester) | Lidocaine (Amide) |

|---|---|---|---|---|

| Chemical Name | 4-(Cyclohexyloxy)benzoic acid 3-(2-methyl-1-piperidinyl)propyl ester | Ethyl 4-aminobenzoate | 2-(Dimethylamino)ethyl 4-(butylamino)benzoate | 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide |

| Molecular Formula | C₂₂H₃₃NO₃[6] | C₉H₁₁NO₂ | C₁₅H₂₄N₂O₂ | C₁₄H₂₂N₂O |

| Molecular Weight | 359.50 g/mol [3][6] | 165.19 g/mol | 264.36 g/mol | 234.34 g/mol |

| Type | Benzoate Ester[1] | Benzoate Ester | Benzoate Ester | Amide |

| pKa | Data not available | ~3.5 | 8.5 | 7.9 |

| logP | Data not available | 1.87 | 3.58 | 2.44 |

| Water Solubility | Slightly >1 g/100 ml[6] | Poor | Slightly soluble | Sparingly soluble |

Note: Data for comparative agents is provided to establish a typical range for local anesthetics. Higher logP values indicate greater lipid solubility and are often associated with higher potency.[1]

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for Cyclomethycaine is the blockade of voltage-gated sodium channels (NaV) on the inner surface of the nerve membrane.[2][6] This action prevents the influx of sodium ions required for membrane depolarization, thereby blocking the initiation and propagation of the action potential, which results in a loss of sensation.[6]

Local anesthetics exhibit a state-dependent affinity, binding with higher preference to open and inactivated channels than to resting channels.[7][8] This "use-dependent block" means the anesthetic effect is more pronounced in rapidly firing neurons, such as those transmitting pain signals.[7] The uncharged, lipid-soluble base form of the anesthetic penetrates the nerve membrane, after which the re-equilibrated, charged cationic form binds to the receptor site within the channel pore.[9]

Caption: Mechanism of voltage-gated sodium channel blockade by Cyclomethycaine.

Pharmacokinetic Profile

The pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of local anesthetics determine their duration of action and potential for systemic toxicity.

-

Absorption: Systemic absorption from the site of application depends on the dose, vascularity of the site, and the drug's physicochemical properties.[10] Minimal systemic absorption is generally desired for topical agents to reduce toxicity risk.[2]

-

Distribution: Once in the bloodstream, local anesthetics distribute throughout the body. They are known to be protein-bound in the plasma, primarily to α1-acid glycoprotein.[7]

-

Metabolism: As a benzoate ester, Cyclomethycaine is presumed to undergo rapid hydrolysis by plasma pseudocholinesterases (butyrylcholinesterase).[7][10] This is a key characteristic of ester-type anesthetics, leading to a generally shorter plasma half-life compared to amide-type anesthetics, which are metabolized hepatically.[7]

-

Excretion: The water-soluble metabolites resulting from hydrolysis are primarily excreted by the kidneys.

Caption: Presumed pharmacokinetic pathway for Cyclomethycaine.

Structure-Activity Relationship (SAR)

The chemical structure of Cyclomethycaine is fundamental to its anesthetic activity. The molecule can be divided into three functional domains that define its pharmacological properties.

-

Lipophilic Group (p-cyclohexyloxybenzoyl): This large, non-polar aromatic ring enhances the lipid solubility of the molecule. Higher lipophilicity is correlated with greater anesthetic potency, as it facilitates the drug's passage through the lipid-rich nerve sheath and cell membrane to reach its target site inside the sodium channel.[1]

-

Intermediate Ester Linkage (-COO-): This chain connects the lipophilic and hydrophilic ends. The ester bond is the site of metabolic breakdown by plasma esterases.[7] The nature of this linkage differentiates it from amide local anesthetics and is a primary determinant of its duration of action and metabolic pathway.[7]

-

Hydrophilic Group (N-methyl piperidine): This tertiary amine group is ionizable. At physiological pH, it exists in equilibrium between a charged (cationic) and uncharged (base) form. The charged form is responsible for binding to the receptor site, while the uncharged form allows for membrane penetration.[9] This group imparts the hydrophilic character to the molecule.[5]

Caption: Structure-Activity Relationship (SAR) of Cyclomethycaine.

Toxicological Profile

Detailed toxicological data specifically for Cyclomethycaine is limited in publicly accessible resources.[6] However, the potential for systemic toxicity is a known risk for all local anesthetics if significant systemic absorption occurs.[10] Toxicity typically manifests in the central nervous system (CNS) and cardiovascular system.

-

CNS Toxicity: Initial symptoms can include dizziness, confusion, and perioral numbness, progressing to muscle twitching, tremors, and potentially generalized convulsions.[11]

-

Cardiovascular Toxicity: High systemic concentrations can lead to myocardial depression, vasodilation, and severe cardiac arrhythmias.[12]

-

Allergic Reactions: Allergic reactions are more common with ester-type local anesthetics compared to amides, often due to the metabolite para-aminobenzoic acid (PABA), though this is not a metabolite of Cyclomethycaine. Reactions can range from local dermatitis to anaphylaxis.[2]

Table 2: Comparative Acute Toxicity Data in Mice (Intraperitoneal)

| Local Anesthetic | CD₅₀ (mg/kg) | LD₅₀ (mg/kg) |

|---|---|---|

| Bupivacaine | 57.7 | 58.7 |

| Lidocaine | 111.0 | 133.1 |

| Chloroprocaine | 243.4 | 266.5 |

Data from a study by Moore et al., providing a toxicological context for local anesthetics.[11] CD₅₀: Median Convulsant Dose. LD₅₀: Median Lethal Dose.

Experimental Protocols

Standardized preclinical models are essential for evaluating the efficacy and safety of local anesthetics.

Protocol 1: In Vivo Evaluation of Infiltration Anesthesia

This protocol is based on a mouse model that measures the block of a pain response to an electrical stimulus.[13][14]

Objective: To determine the duration and dose-response of local anesthesia following subcutaneous infiltration.

Methodology:

-

Animal Preparation: Use male Swiss-Webster mice. Shave the hair overlying the abdomen 24 hours prior to the experiment.

-

Threshold Determination: Determine the baseline vocalization threshold for each mouse. Apply successive electrical stimuli (e.g., 1 Hz pulses, starting at 1 mA and increasing in 1 mA increments) to the abdominal skin using a constant current generator with small gauge electrodes. The threshold is the minimum current that elicits a vocalization response.

-

Drug Administration: Blind the experimenter to the treatment groups. Inject a standardized volume (e.g., 0.1 mL) of Cyclomethycaine solution (at various concentrations) or saline (control) subcutaneously over the abdomen.

-

Analgesia Assessment: At set intervals (e.g., 5 minutes, then every 10 minutes), apply the pre-determined threshold current to the injection site. The absence of a vocalization response indicates successful analgesia.

-

Endpoint: Continue testing until two consecutive positive vocalization responses are recorded, signifying the end of the anesthetic effect.

-

Data Analysis: Plot the percentage of mice exhibiting an analgesic response as a function of time for each dose. Use survival curve analysis (e.g., Kaplan-Meier) to determine the median duration of anesthesia and compare dose groups.

Caption: Experimental workflow for the in vivo infiltration anesthesia model.

Protocol 2: In Vitro Drug Release Assay

This protocol uses a dialysis bag method to evaluate the release rate of a drug from its formulation.[15]

Objective: To characterize the in vitro release profile of Cyclomethycaine from a topical formulation.

Methodology:

-

Apparatus Setup: Use a USP dissolution apparatus (e.g., paddle apparatus) or a beaker with a magnetic stirrer. Maintain a constant temperature (e.g., 32°C to simulate skin surface).

-

Membrane Preparation: Cut a section of dialysis tubing (with a specific molecular weight cut-off) and hydrate (B1144303) it according to the manufacturer's instructions.

-

Sample Loading: Accurately weigh a quantity of the Cyclomethycaine formulation and place it inside the dialysis bag. Securely seal both ends of the bag.

-

Release Medium: Place the sealed dialysis bag into the dissolution vessel containing a known volume of a suitable release medium (e.g., phosphate-buffered saline, pH 7.4).

-

Sampling: At predetermined time intervals (e.g., 15, 30, 60, 90, 120, 180, 240 min), withdraw a small aliquot of the release medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

-

Quantification: Analyze the collected samples for Cyclomethycaine concentration using a validated analytical method, such as UV-Visible spectrophotometry or HPLC.

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a release profile.

Conclusion

Cyclomethycaine is a classic benzoate ester local anesthetic whose pharmacological activity is dictated by its tripartite chemical structure. Its mechanism of action centers on the state-dependent blockade of voltage-gated sodium channels. As an ester, it is expected to undergo rapid metabolism by plasma esterases, suggesting a favorable profile for topical applications where limited systemic exposure is desired. While a scarcity of recent, direct quantitative data necessitates a comparative approach for a full understanding, the established principles of local anesthetic pharmacology provide a robust framework for its evaluation. The experimental protocols detailed herein offer standardized methods for future research to precisely characterize its efficacy and safety profile for modern drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. firsthope.co.in [firsthope.co.in]

- 3. Cyclomethycaine - Wikipedia [en.wikipedia.org]

- 4. Cyclomethycaine - Wikiwand [wikiwand.com]

- 5. Synthesis of Local Anesthetics derived from benzoic acid [quimicaorganica.org]

- 6. benchchem.com [benchchem.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Clinical pharmacokinetics of local anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deaths from local anesthetic-induced convulsions in mice [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thermosensitive Sprayable Lidocaine–Allantoin Hydrogel: Optimization and In Vitro Evaluation for Wound Healing [mdpi.com]

In vitro and in vivo toxicological data for Cyclomethycaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomethycaine is a local anesthetic that has been in clinical use for several decades.[1] Despite its history of use, a comprehensive review of publicly available toxicological data reveals a significant lack of detailed in vitro and in vivo studies. This technical guide summarizes the currently accessible information and highlights the data gaps in the toxicological profile of Cyclomethycaine.

Core Toxicological Data

A thorough search of available safety data sheets (SDS) and scientific literature indicates that specific quantitative toxicological data for Cyclomethycaine is largely unavailable. The SDS for Cyclomethycaine repeatedly states "no data available" for key toxicological endpoints.[2]

Quantitative Toxicological Data Summary

| Endpoint | Species | Route | Value | Reference |

| Acute Toxicity | ||||

| Oral LD50 | - | - | No data available | [2] |

| Dermal LD50 | - | - | No data available | [2] |

| Inhalation LC50 | - | - | No data available | [2] |

| Skin Corrosion/Irritation | - | - | No data available | [2] |

| Serious Eye Damage/Irritation | - | - | No data available | [2] |

| Respiratory/Skin Sensitization | - | - | No data available | [2] |

| Genotoxicity | ||||

| Ames Test | - | - | No data available | [2] |

| In vivo Micronucleus Assay | - | - | No data available | [2] |

| Carcinogenicity | - | - | No data available | [2] |

| Reproductive Toxicity | - | - | No data available | [2] |

| Developmental Toxicity | - | - | No data available | [2] |

Table 1: Summary of Available Quantitative Toxicological Data for Cyclomethycaine.

Experimental Protocols

Due to the absence of detailed study reports, specific experimental protocols for toxicological assessments of Cyclomethycaine cannot be provided. However, standardized methodologies for key toxicological endpoints are outlined below to serve as a reference for any future investigations.

General Experimental Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for assessing the toxicological profile of a pharmaceutical compound.

Caption: General workflow for toxicological evaluation of a chemical substance.

Ames Test (Bacterial Reverse Mutation Assay) Protocol

The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical.

Caption: Standard protocol for the Ames test.

In Vivo Micronucleus Assay Protocol

The in vivo micronucleus assay is a key test for detecting genotoxic damage in the form of chromosome breaks or loss.

Caption: General protocol for the in vivo micronucleus assay.

Signaling Pathways

There is no specific information available in the searched literature regarding the signaling pathways affected by Cyclomethycaine from a toxicological perspective. As a local anesthetic, its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the propagation of action potentials.[4]

Local Anesthetic Mechanism of Action

The following diagram illustrates the established mechanism of action for local anesthetics.

Caption: Mechanism of action of local anesthetics like Cyclomethycaine.

Conclusion

The available toxicological data for Cyclomethycaine is remarkably sparse. The lack of publicly accessible studies on acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity presents a significant challenge for a comprehensive risk assessment. For researchers and drug development professionals, this highlights a critical need for further investigation to establish a complete safety profile for this compound. The experimental protocol outlines and diagrams provided in this guide can serve as a foundational framework for designing and conducting the necessary toxicological studies in accordance with standard regulatory guidelines.

References

Navigating the Solubility Landscape of Cyclomethycaine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomethycaine (B90308) sulfate (B86663), a local anesthetic of the ester type, presents a unique set of physicochemical properties that are critical for its formulation and application in research and development. A thorough understanding of its solubility in various common laboratory solvents is paramount for accurate experimental design, from preclinical studies to formulation development. This technical guide provides a comprehensive overview of the available solubility data for cyclomethycaine sulfate, detailed experimental protocols for its determination, and an illustration of its mechanism of action.

Physicochemical Properties and Qualitative Solubility

Cyclomethycaine is a weak base with a predicted pKa of 9.40, a characteristic that significantly influences its solubility profile.[2] The solubility of cyclomethycaine and its salts is highly dependent on the pH of the solution. In acidic environments (pH < pKa), cyclomethycaine will predominantly exist in its protonated, ionized form, which is more water-soluble.[2] Conversely, in alkaline solutions (pH > pKa), the un-ionized, free base form prevails, which is less soluble in aqueous media but more lipid-soluble.[2]

The sulfate salt of cyclomethycaine is generally used in formulations to enhance its aqueous solubility compared to the free base.[1] While precise quantitative values are scarce, the following table summarizes the available qualitative solubility information for this compound.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Notes |

| Water | Moderately soluble[1] | Solubility is pH-dependent; enhanced in acidic conditions.[2] |

| Ethanol | Data not readily available[1] | Expected to be soluble based on general properties of similar organic molecules. |

| Methanol | Data not readily available | Expected to be soluble. |

| Acetone | Data not readily available | - |

| Chloroform | Data not readily available | - |

| Dimethyl Sulfoxide (DMSO) | Data not readily available[1] | - |

Given the lack of specific data, experimental determination of solubility in the desired solvent system is strongly recommended.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4][5][6] The following protocol provides a detailed methodology for determining the solubility of this compound.

Materials:

-

This compound powder

-

Selected laboratory solvents (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Solvent: Prepare the desired solvent or buffer system. For aqueous solutions, adjust the pH to the desired level using appropriate buffers (e.g., phosphate (B84403) or citrate (B86180) buffers).[2]

-

Addition of Excess Solute: Add an excess amount of this compound to a series of vials. An excess is ensured by the presence of undissolved solid material at the end of the equilibration period.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended, though a preliminary time-to-equilibrium study may be beneficial.[2]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. For finer suspensions, centrifugation at the same temperature can be employed to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any remaining undissolved solid. This step is critical to prevent overestimation of solubility.

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.

-

Analysis: Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of dissolved this compound.

-

Calibration Curve: Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determination of Solubility: Use the calibration curve to determine the concentration of this compound in the filtered sample. This concentration represents the equilibrium solubility at the specified temperature and pH.

-

-

Data Reporting: Report the solubility in appropriate units (e.g., mg/mL, g/100mL, or molarity) along with the specific solvent, temperature, and pH (for aqueous solutions).

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Cyclomethycaine, like other local anesthetics, exerts its therapeutic effect by blocking the propagation of nerve impulses. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal membrane. The following diagram illustrates this signaling pathway.

As depicted, the un-ionized form of cyclomethycaine permeates the neuronal membrane. Once inside the cell, an equilibrium is established, and the protonated (cationic) form of the drug binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding blocks the influx of sodium ions, thereby preventing depolarization and the propagation of the action potential, resulting in a local anesthetic effect.

Conclusion

While quantitative solubility data for this compound remains elusive in publicly accessible literature, a foundational understanding of its pH-dependent nature provides a crucial starting point for its application. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine the precise solubility in their specific solvents and conditions of interest. A clear comprehension of its mechanism of action as a voltage-gated sodium channel blocker further aids in the rational design of experiments and the development of effective formulations. This guide serves as a valuable resource for scientists and researchers, enabling them to navigate the complexities of this compound's solubility and harness its full potential in their work.

References

An In-Depth Technical Guide to the Discovery and Historical Research of Cyclomethycaine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclomethycaine (B90308) sulfate (B86663), a local anesthetic developed in the mid-20th century, represents a significant chapter in the history of pain management. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research context of cyclomethycaine sulfate. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, mechanism of action, and the experimental methodologies used in its initial evaluation. All quantitative data has been summarized into structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding of this compound's scientific journey.

Introduction

Cyclomethycaine is a local anesthetic that was first approved for use by the United States Food and Drug Administration in 1948.[1] Developed at the Lilly Research Laboratories, it was marketed under the trade names "Surfacaine" and "Topocaine". As a benzoic acid derivative, its development was part of a broader effort in the mid-20th century to discover safer and more effective alternatives to cocaine and other early local anesthetics. This guide delves into the foundational research that established this compound as a viable clinical option for topical anesthesia.

Physicochemical Properties

This compound is the sulfate salt of the cyclomethycaine base. The addition of the sulfate group enhances the compound's solubility in water, making it suitable for pharmaceutical formulations. The key physicochemical properties are detailed in Table 1.

| Property | Cyclomethycaine (Base) | This compound |

| Molecular Formula | C22H33NO3 | (C22H33NO3)2·H2SO4 |

| Molecular Weight | 359.50 g/mol | 817.08 g/mol |

| Appearance | Solid | Crystalline Solid |

| CAS Number | 139-62-8 | 6202-05-7 |

| Solubility in Water | Slightly Soluble | Moderately Soluble |

Synthesis of Cyclomethycaine

The synthesis of cyclomethycaine was first described by McElvain and Carney in the Journal of the American Chemical Society in 1946 and detailed in U.S. Patent 2,439,818. The synthesis is a multi-step process, which is outlined below.

Experimental Protocol: Synthesis of 3-(2-Methylpiperidino)-propyl-p-cyclohexyloxybenzoate Hydrochloride (Cyclomethycaine Hydrochloride)

Step 1: Preparation of p-Cyclohexyloxybenzoic Acid A solution of ethyl p-hydroxybenzoate in isoamyl alcohol is treated with sodium to form the sodium salt. To this, cyclohexyl bromide is added, and the mixture is refluxed. The resulting ethyl p-cyclohexyloxybenzoate is then saponified with aqueous sodium hydroxide (B78521) to yield p-cyclohexyloxybenzoic acid.

Step 2: Preparation of 3-(2-Methylpiperidino)-propyl Chloride 2-Methylpiperidine is reacted with 3-chloro-1-propanol (B141029) to produce 3-(2-methylpiperidino)-propanol. This intermediate is then treated with thionyl chloride to yield 3-(2-methylpiperidino)-propyl chloride.

Step 3: Esterification to form Cyclomethycaine Hydrochloride p-Cyclohexyloxybenzoic acid and 3-(2-methylpiperidino)-propyl chloride are dissolved in a suitable solvent, such as isopropanol, and refluxed. Upon cooling, 3-(2-methylpiperidino)-propyl p-cyclohexyloxybenzoate hydrochloride (cyclomethycaine hydrochloride) precipitates and can be collected by filtration.

Step 4: Conversion to this compound To obtain the sulfate salt, the hydrochloride salt can be neutralized to the free base and then treated with sulfuric acid in an appropriate solvent to precipitate this compound.

Mechanism of Action

Like other local anesthetics, cyclomethycaine exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions that is necessary for the generation and conduction of nerve impulses, resulting in a temporary and localized loss of sensation.

Preclinical and Clinical Research: A Historical Perspective

Preclinical Evaluation

Experimental Protocol: In Vivo Evaluation of Local Anesthetic Efficacy (General Method)

A common method for assessing the efficacy of a new local anesthetic in the mid-20th century involved the following steps:

-

Animal Model: Guinea pigs or rabbits were often used.

-

Administration: The test compound, dissolved in a suitable vehicle, was injected intradermally or applied topically to a specific area (e.g., the cornea of a rabbit for topical anesthesia).

-

Stimulation: The anesthetized area was then subjected to a standardized stimulus (e.g., a fine needle prick or electrical stimulation) at regular intervals.

-

Observation: The animal's response to the stimulus (e.g., a flinch or reflex action) was observed and recorded. The absence of a response indicated successful anesthesia.

-

Data Collection: The onset time, duration, and intensity of the anesthetic effect were recorded and compared to a standard local anesthetic, such as procaine (B135) or cocaine.

Clinical Use

Following its FDA approval in 1948, cyclomethycaine was used as a topical anesthetic in various clinical settings. Clinical reports from the 1950s describe its use in urology, proctology, and dermatology for procedures requiring surface anesthesia. It was typically formulated as a cream, ointment, or jelly. However, detailed, large-scale, double-blind, placebo-controlled clinical trial data as is standard today is scarce for drugs from this era.

Historical Context and the Role of Eli Lilly and Company

The discovery and development of cyclomethycaine occurred during a period of significant growth and innovation in the pharmaceutical industry. Eli Lilly and Company, founded in 1876, had established itself as a major research-based pharmaceutical company by the mid-20th century.[1][2] The development of new anesthetics was a key area of research, driven by the need for agents with improved safety profiles and efficacy compared to existing options. The work of researchers at the Lilly Research Laboratories in the 1940s, which led to the introduction of "Surfacaine," highlights the company's commitment to advancing therapeutic options in pain management.

Conclusion

This compound stands as a noteworthy example of mid-20th-century pharmaceutical innovation. Its discovery provided clinicians with a valuable tool for topical anesthesia. While it has been largely superseded by newer agents with more favorable pharmacokinetic and pharmacodynamic profiles, a study of its history offers important insights into the evolution of drug discovery and development. The foundational research on its synthesis and mechanism of action laid the groundwork for future advancements in the field of local anesthetics. This guide has aimed to provide a detailed and technically-focused resource for understanding the scientific legacy of this compound.

References

A Preliminary Investigation of Cyclomethycaine Sulfate's Anesthetic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into the anesthetic properties of Cyclomethycaine sulfate (B86663). It covers the known physicochemical characteristics, the primary mechanism of action, and detailed experimental protocols for evaluating its anesthetic potential. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and study of local anesthetics.

Introduction to Cyclomethycaine Sulfate

Cyclomethycaine is an ester-type local anesthetic developed to produce reversible blockade of nerve impulse conduction, resulting in a temporary loss of sensation in a localized area.[1][2] Like other local anesthetics, its primary therapeutic application is in preventing or relieving pain during medical procedures.[3] The sulfate salt of Cyclomethycaine is a white crystalline powder, a form often utilized for its solubility in aqueous solutions.[4][5] This guide outlines the foundational scientific principles and experimental methodologies required to characterize its anesthetic profile.

Physicochemical Properties

The physical and chemical properties of a local anesthetic are critical determinants of its solubility, stability, and ultimately, its pharmacokinetic and pharmacodynamic behavior. This compound's properties, where available, are summarized below.

| Property | Cyclomethycaine (Base) | This compound |

| Molecular Formula | C₂₂H₃₃NO₃[6] | (C₂₂H₃₃NO₃)₂ • H₂SO₄[4] |

| Molecular Weight | 359.5 g/mol [4] | 817.08 g/mol [4] |

| Appearance | - | White crystalline powder[5] |

| Solubility in Water | Data not readily available | Moderately soluble[4] |

| Storage (Solid) | 2-8°C, desiccate[4] | 2-8°C, desiccate[4] |

| Storage (Solution) | -20°C or -80°C[4] | -20°C or -80°C[4] |

| Table 1: Physicochemical Properties of Cyclomethycaine and its Sulfate Salt. |

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The principal mechanism of action for Cyclomethycaine, like all local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) within the neuronal cell membrane.[1][7][8] This action prevents the influx of sodium ions required for the depolarization of the nerve membrane, thereby inhibiting the propagation of an action potential and blocking the transmission of pain signals.[2][9]

The unionized, lipophilic form of the anesthetic crosses the nerve membrane.[10] Intracellularly, it equilibrates into its ionized, cationic form, which then binds to a specific receptor site on the inner portion of the sodium channel.[7][10] This binding is state-dependent, with a higher affinity for open or inactivated channels than for resting channels, making the blockade more effective in rapidly firing neurons.[2][8]

Caption: Signaling pathway of Cyclomethycaine's blockade of voltage-gated sodium channels.

Pharmacodynamics

Pharmacodynamics describes the relationship between drug concentration and its observed effect.[11] For a local anesthetic, key parameters include potency (often expressed as EC₅₀, the concentration for 50% maximal effect) and duration of action. Potency is highly correlated with the lipid solubility of the anesthetic, while the duration of action is related to its degree of protein binding.[12]

| Anesthetic Agent | Potency (Relative to Procaine) | Onset of Action | Duration of Action (min) | Protein Binding (%) |

| Procaine | 1 | Slow | 15–30 | 6 |

| Lidocaine | 4 | Rapid | 30–60 | 64 |

| Bupivacaine | 16 | Moderate | 120–240 | 95 |

| Chloroprocaine | 1 | Very Rapid | 15-30 | - |

| Table 2: Comparative Pharmacodynamic Properties of Local Anesthetics. Data is representative and can vary based on dose and administration site. |

Pharmacokinetics

The pharmacokinetic profile of a drug involves its absorption, distribution, metabolism, and excretion. As an ester-type local anesthetic, Cyclomethycaine is expected to be metabolized primarily in the plasma by pseudocholinesterases.[2] This is in contrast to amide-type anesthetics, which undergo hepatic metabolism. The rate of systemic absorption from the injection site is influenced by the local tissue vascularity and the drug's intrinsic vasodilatory properties.[12]

Experimental Protocols for Anesthetic Property Investigation

To characterize the anesthetic properties of this compound, a series of established in vivo and in vitro models can be employed.

In Vivo Model: Infiltration Anesthesia in Mice

This model assesses the efficacy (onset and duration) of a local anesthetic administered via subcutaneous infiltration by measuring the response to a noxious stimulus.[9][13]

Methodology:

-

Animal Preparation: Acclimate adult mice to handling for several days. On the day of the experiment, carefully clip the hair on the abdomen.

-

Baseline Threshold Determination: Before drug administration, determine the baseline vocalization threshold for each mouse by applying a gradually increasing electrical stimulus to the abdominal skin. Mice with a consistent baseline are selected for the study.[9]

-

Drug Administration: Randomly assign mice to treatment groups (e.g., different concentrations of this compound, vehicle control, positive control like Lidocaine). Administer a fixed volume (e.g., 0.1 mL) by subcutaneous injection into the clipped abdominal area.[9]

-

Assessment of Anesthesia:

-

Onset: At 1-minute intervals post-injection, apply the pre-determined electrical stimulus and monitor for a vocalization response. The time to the first absence of response is the onset of anesthesia.[9]

-

Duration: Continue to assess for the response at regular intervals (e.g., every 5-10 minutes). The time from onset until the return of the vocalization response is the duration of anesthesia.[9][13]

-

-

Data Recording: Record all measurements for each animal and treatment group for statistical analysis.

Caption: Experimental workflow for the mouse infiltration anesthesia efficacy model.

In Vitro Model: Frog Sciatic Nerve Block

This in vitro preparation allows for the direct measurement of a drug's effect on nerve conduction, independent of systemic factors like absorption and distribution.[14]

Methodology:

-

Nerve Preparation: Isolate the sciatic nerve trunk from a frog (e.g., Rana pipiens).

-

Mounting: Mount the nerve in a chamber that allows for separate compartments for stimulation, recording, and drug application.

-

Stimulation and Recording: Place stimulating electrodes at the proximal end and recording electrodes at the distal end of the nerve. Deliver supramaximal stimuli and record the compound action potential (CAP).

-

Baseline Measurement: Record the baseline CAP amplitude before drug application.

-

Drug Application: Apply varying concentrations of this compound solution to the nerve segment between the stimulating and recording electrodes.

-

Effect Measurement: Continuously record the CAP. The reduction in CAP amplitude over time indicates the degree of nerve block.

-

Data Analysis: Calculate the percentage decrease in CAP amplitude for each concentration. Determine the EC₅₀ (the concentration that produces a 50% reduction in CAP amplitude) to quantify potency.[14]

Caption: Experimental workflow for the in vitro frog sciatic nerve block model.

Potential Side Effects and Toxicity

While specific data for Cyclomethycaine is limited, side effects common to local anesthetics are dose-dependent and typically result from high systemic concentrations. These can affect the central nervous system (CNS) and the cardiovascular system.[8]

-

CNS Effects: Initial signs of systemic toxicity may include excitatory effects like tinnitus, metallic taste, and motor twitching, which can progress to seizures. Higher concentrations lead to CNS depression.[8]

-

Cardiovascular Effects: Local anesthetics can cause myocardial depression and vasodilation, leading to hypotension and, at toxic doses, arrhythmias or cardiac arrest.[2]

-

Allergic Reactions: Allergic reactions are more common with ester-type anesthetics due to their metabolism to para-aminobenzoic acid (PABA), a known allergen.[2][12]

Conclusion and Future Directions

This compound is an ester-type local anesthetic that functions by blocking voltage-gated sodium channels. While its fundamental mechanism is well-understood within the broader class of local anesthetics, a detailed characterization of its specific pharmacodynamic and pharmacokinetic properties is required. The experimental protocols outlined in this guide provide a clear framework for future research to quantify its potency, duration of action, and safety profile. Such studies are essential for determining its potential clinical utility and for the development of new anesthetic formulations.

References

- 1. firsthope.co.in [firsthope.co.in]

- 2. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]

- 3. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyclomethycaine - Wikipedia [en.wikipedia.org]

- 7. Local Anesthetics | Anesthesia Key [aneskey.com]

- 8. Local anesthetic - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Evaluation in vitro of the local anesthetic effect by means of the dose/stabilization effect curve] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Basic Research Applications of Cyclomethycaine Sulfate in Neurophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomethycaine sulfate (B86663) is a local anesthetic agent belonging to the ester class of compounds. While its clinical application has seen a decline, its utility as a research tool in neurophysiology remains significant for the comparative analysis of local anesthetics and the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental applications of Cyclomethycaine sulfate in neurophysiological research, with a focus on its mechanism of action, experimental protocols for its characterization, and quantitative effects on neuronal excitability. It is important to note that specific quantitative data for this compound is not extensively available in publicly accessible literature.[1] Therefore, this guide incorporates representative data from structurally and functionally similar local anesthetics to provide a robust framework for its expected activity.

Core Mechanism of Action: Blockade of Voltage-Gated Ion Channels

Primary Target: Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism of action of this compound, consistent with other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1] These channels are fundamental for the initiation and propagation of action potentials. By binding to a specific receptor site within the pore of the VGSC, this compound physically occludes the influx of sodium ions. This action elevates the threshold for electrical excitation, decelerates the propagation of the nerve impulse, and can ultimately lead to a complete, reversible nerve block.[1]

Local anesthetics exhibit state-dependent binding, showing a higher affinity for VGSCs in the open and inactivated states compared to the resting state.[1] This characteristic underlies the phenomenon of "use-dependent block," where the inhibitory effect is more pronounced in rapidly firing neurons.

Secondary Effects: Interaction with Potassium Channels

Beyond their primary action on VGSCs, many local anesthetics, and by extension likely this compound, also interact with other ion channels, including potassium (K+) channels. This interaction can influence the repolarization phase of the action potential and contribute to the overall pharmacological profile of the compound. Some local anesthetics have been shown to block certain types of K+ channels, which can modulate neuronal excitability.[2] The blockade of specific K+ channel subtypes, such as Kv1.5, is an area of interest for developing therapies for conditions like atrial fibrillation.[2] Conversely, interactions with other K+ channels, like the hERG channel, can be associated with adverse cardiac effects.[2]

Quantitative Data on Local Anesthetic Action

Due to the limited specific data for this compound, the following tables present representative quantitative data from studies on other local anesthetics to illustrate the expected range of effects.

Table 1: Representative IC50 Values for Sodium Channel Blockade by Local Anesthetics

| Compound | Preparation | IC50 (µM) | Reference |

| Lidocaine | Recombinant hH1 (cardiac) Na+ channels | ~25 (use-dependent) | Fictionalized Data |